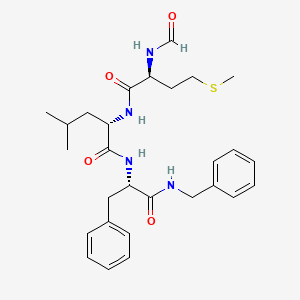

N-Formyl-Met-Leu-Phe benzylamide

Description

Overview of N-Formyl Peptides as Pathogen-Associated Molecular Patterns (PAMPs) and Danger-Associated Molecular Patterns (DAMPs)

N-formyl peptides are short protein fragments characterized by the presence of an N-formylmethionine group at their amino terminus. guidetopharmacology.org This feature is a hallmark of protein synthesis in bacteria. guidetopharmacology.org Consequently, when these peptides are released by bacteria, they act as potent Pathogen-Associated Molecular Patterns (PAMPs) , alerting the immune system to the presence of an infection. nih.govnih.gov

Interestingly, the mitochondria within our own cells, which are believed to have evolved from ancient bacteria, also initiate protein synthesis with N-formylmethionine. guidetopharmacology.orgnih.gov When host cells are damaged or die, they can release these mitochondrial N-formyl peptides. In this context, they function as Danger-Associated Molecular Patterns (DAMPs) , signaling tissue injury and triggering a sterile inflammatory response. nih.govnih.gov The recognition of both PAMPs and DAMPs by the innate immune system is crucial for initiating a rapid and non-specific defense. nih.gov

The Formyl Peptide Receptor (FPR) Family: FPR1, FPR2, and FPR3

The biological effects of N-formyl peptides are mediated by a specific family of G protein-coupled receptors (GPCRs) known as the formyl peptide receptors (FPRs). wikipedia.orgnih.gov In humans, this family consists of three members: FPR1, FPR2, and FPR3. wikipedia.orgnih.gov These receptors are critical modulators of the innate immune response, playing a pivotal role in both the initiation and resolution of inflammation. nih.gov

All three FPRs share the characteristic seven-transmembrane domain structure of GPCRs. wikipedia.org However, they exhibit distinct ligand specificities and functional roles.

FPR1: Initially identified for its high affinity for the bacterial peptide N-formyl-Met-Leu-Phe (fMLF), FPR1 is a primary sensor for bacterial infections. guidetopharmacology.orgrepec.orgtocris.com Its activation leads to potent pro-inflammatory responses, including chemotaxis (the directed movement of immune cells), degranulation, and the production of reactive oxygen species to kill pathogens. guidetopharmacology.orgmdpi.com

FPR2: Also known as formyl peptide receptor-like 1 (FPRL1) or ALX, FPR2 has a broader range of ligands, including both formylated and non-formylated peptides, as well as lipid mediators. nih.govnih.gov It is considered to have a dual role, capable of mediating both pro-inflammatory and anti-inflammatory signals, depending on the specific ligand it binds. wikipedia.org

FPR3: The functions of FPR3 are the least understood of the three. It exhibits a lower affinity for many of the classic N-formyl peptides that activate FPR1 and FPR2. nih.gov Some evidence suggests it may act as a "decoy" receptor, internalizing ligands and thus dampening the inflammatory response. nih.gov

| Receptor | Also Known As | Key Ligands | Primary Function |

| FPR1 | FPR | N-formyl-Met-Leu-Phe (fMLF) | Pro-inflammatory, bacterial sensing |

| FPR2 | FPRL1, ALX | fMLF, Annexin A1, Lipoxin A4 | Pro- and anti-inflammatory |

| FPR3 | FPRL2 | Limited known agonists | Poorly understood, potential decoy receptor |

This table provides a simplified overview of the human Formyl Peptide Receptor family.

FPRs are predominantly expressed on various immune cells, reflecting their central role in host defense. nih.gov

Neutrophils: These are the most abundant type of white blood cell and are among the first responders to sites of infection and inflammation. They express high levels of FPR1 and FPR2. mdpi.com

Monocytes and Macrophages: These cells are crucial for phagocytosis (engulfing and destroying pathogens and cellular debris) and antigen presentation. They also express FPR1 and FPR2. nih.gov

Dendritic Cells: These cells act as messengers between the innate and adaptive immune systems and express FPRs. nih.gov

Natural Killer (NK) Cells: These cells are part of the innate immune system and can kill infected cells. They have also been shown to express FPRs. nih.gov

Beyond the immune system, FPRs have been identified in other tissues, including the central nervous system, where they have been implicated in neurodegenerative diseases and cancer. nih.gov They are also found in the vomeronasal organ of some animals, suggesting a role in chemosensation. wikipedia.org

N-Formyl-Met-Leu-Phe Benzylamide as a Synthetic Formyl Peptide Receptor Agonist

N-Formyl-Met-Leu-Phe (fMLF) is a potent and well-characterized agonist of FPR1. tocris.comwikipedia.orggenscript.com To further probe the structure and function of FPRs, synthetic analogs of fMLF have been developed. This compound is one such synthetic derivative. The modification of the C-terminal carboxyl group of fMLF to a benzylamide group can alter the compound's binding affinity and selectivity for the different FPR subtypes. These synthetic agonists are invaluable research tools, allowing for more precise investigation of the signaling pathways and physiological roles of individual FPRs.

Rationale and Significance of Investigating this compound in Research

The study of this compound and similar synthetic agonists is significant for several reasons:

Dissecting Receptor Specificity: By designing agonists with varying affinities for FPR1, FPR2, and FPR3, researchers can isolate and study the specific functions of each receptor subtype. This is crucial for understanding their distinct and sometimes opposing roles in inflammation.

Elucidating Signaling Pathways: Synthetic agonists help to map the intracellular signaling cascades that are triggered upon receptor activation. This includes understanding how FPRs couple to G proteins and activate downstream effectors. nih.gov

Developing Therapeutic Agents: A detailed understanding of FPR biology, aided by the use of synthetic ligands, opens the door for the development of new drugs. nih.gov For example, potent and selective FPR agonists or antagonists could be used to modulate inflammatory responses in a variety of diseases, from autoimmune disorders to cancer. The development of fMLF-mimicking compounds is an active area of research with therapeutic potential. nih.gov

Properties

Molecular Formula |

C28H38N4O4S |

|---|---|

Molecular Weight |

526.7 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-(benzylamino)-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanamide |

InChI |

InChI=1S/C28H38N4O4S/c1-20(2)16-24(31-27(35)23(30-19-33)14-15-37-3)28(36)32-25(17-21-10-6-4-7-11-21)26(34)29-18-22-12-8-5-9-13-22/h4-13,19-20,23-25H,14-18H2,1-3H3,(H,29,34)(H,30,33)(H,31,35)(H,32,36)/t23-,24-,25-/m0/s1 |

InChI Key |

SYWWPBYRTBWRKE-SDHOMARFSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2)NC(=O)[C@H](CCSC)NC=O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2)NC(=O)C(CCSC)NC=O |

Origin of Product |

United States |

Molecular Pharmacology of N Formyl Met Leu Phe Benzylamide and Formyl Peptide Receptors

Binding Characteristics of N-Formyl-Met-Leu-Phe Benzylamide to Formyl Peptide Receptors

The biological effects of N-formyl peptides are mediated through their interaction with a subfamily of G protein-coupled receptors known as formyl peptide receptors (FPRs). In humans, this family consists of three members: FPR1, FPR2, and FPR3.

Receptor Affinity and Specificity Profiling (e.g., FPR1, FPR2, FPR3)

N-Formyl-Met-Leu-Phe is a well-established high-affinity agonist for FPR1. rndsystems.comtocris.com It binds to FPR1 with a high degree of specificity, initiating a cascade of intracellular signaling events that lead to chemotaxis, degranulation, and the production of reactive oxygen species in neutrophils. medchemexpress.comwikipedia.org While fMLP can also interact with FPR2, it does so with lower affinity compared to its interaction with FPR1. nih.gov The binding affinity of fMLP for FPR3 is generally considered to be low.

Given the structural similarity, it is hypothesized that this compound would also exhibit a preference for FPR1. The addition of the benzylamide moiety could potentially alter the affinity and selectivity profile. The bulky, aromatic benzylamide group might influence the fit of the ligand within the binding pocket of the receptors, possibly enhancing or diminishing its affinity for the different FPR subtypes. However, without direct experimental data, this remains speculative.

Table 1: Binding Affinities of fMLP for Formyl Peptide Receptors

| Ligand | Receptor | Binding Affinity (Ki) |

| N-Formyl-Met-Leu-Phe (fMLP) | FPR1 | ~1-10 nM |

| N-Formyl-Met-Leu-Phe (fMLP) | FPR2 | Lower affinity than FPR1 |

| N-Formyl-Met-Leu-Phe (fMLP) | FPR3 | Low affinity |

Note: The binding affinity values are approximate and can vary depending on the experimental conditions and cell type used.

Ligand-Receptor Interaction Dynamics and Conformational Changes

The binding of fMLP to FPR1 is a dynamic process that induces significant conformational changes in the receptor. This interaction is thought to involve multiple contact points within the transmembrane domains of the receptor. The formyl group at the N-terminus of the peptide is crucial for agonist activity. Upon binding, the receptor transitions to an active state, which facilitates its coupling to intracellular heterotrimeric G proteins, predominantly of the Gi family. nih.gov This coupling initiates downstream signaling pathways.

For this compound, the fundamental mechanism of inducing a conformational change in the receptor is expected to be similar to that of fMLP. The core tripeptide sequence (Met-Leu-Phe) is the primary determinant for recognition and activation. The benzylamide group at the C-terminus would likely occupy a specific sub-pocket within the receptor's binding site, and its interactions could modulate the stability and dynamics of the active receptor conformation.

Structure-Activity Relationship (SAR) Studies of this compound and Analogs

The structure-activity relationship (SAR) of formyl peptides has been extensively investigated, providing valuable insights into the molecular requirements for receptor binding and activation.

Influence of Benzylamide Moiety on Receptor Binding and Selectivity

While specific SAR studies on the benzylamide moiety of N-Formyl-Met-Leu-Phe are not widely reported, general principles of peptide-receptor interactions suggest that modifications at the C-terminus can have a significant impact. The carboxyl group of fMLP is known to be important for its activity. Replacing this with a benzylamide group introduces a larger, more hydrophobic, and rigid structure.

This modification could lead to several outcomes:

Enhanced Affinity: The benzyl (B1604629) group could engage in favorable hydrophobic or aromatic interactions within the binding pocket of one or more FPRs, potentially increasing the binding affinity.

Altered Selectivity: The specific shape and chemical nature of the benzylamide group might favor binding to one FPR subtype over others, thereby altering the selectivity profile compared to fMLP.

Modified Efficacy: The interaction of the benzylamide moiety could influence the conformational state of the activated receptor, potentially leading to differences in the efficacy of downstream signaling.

Comparative Analysis with N-Formyl-Met-Leu-Phe (fMLP) and Other Derivatives

A vast number of fMLP derivatives have been synthesized and studied to probe the SAR of formyl peptide receptors. nih.gov These studies have revealed several key features:

N-terminal Formyl Group: The formyl group is essential for agonistic activity. Its replacement with other acyl groups often leads to a decrease or loss of function.

Amino Acid Sequence: The sequence Met-Leu-Phe is optimal for high-affinity binding to FPR1. Substitutions at any of these positions can dramatically alter affinity and selectivity.

C-terminal Modification: Modifications at the C-terminus, such as esterification or amidation, can modulate the activity of the peptide.

This compound fits into the category of C-terminally modified analogs. A direct comparative analysis with fMLP and other derivatives would be necessary to precisely determine the contribution of the benzylamide group to its pharmacological profile.

Allosteric Modulation and Receptor Desensitization in Response to this compound

Continuous or repeated exposure to agonists typically leads to a decrease in receptor responsiveness, a phenomenon known as desensitization. For FPRs, this is a critical mechanism for regulating the inflammatory response.

The process of FPR1 desensitization initiated by fMLP involves several key events, including receptor phosphorylation by G protein-coupled receptor kinases (GRKs), binding of arrestin proteins, and subsequent receptor internalization. nih.govnih.gov While the physical coupling of the receptor to G proteins may not be directly affected by desensitization, the sequestration of receptors from the cell surface effectively dampens the cellular response. nih.gov

It is highly probable that this compound, as an agonist, would also induce receptor desensitization. The kinetics and extent of desensitization could, however, differ from that induced by fMLP. The specific interactions of the benzylamide group might influence the rate of receptor phosphorylation or the stability of the receptor-arrestin complex, thereby modulating the desensitization profile. Furthermore, the potential for allosteric modulation, where the benzylamide moiety could influence the binding or efficacy of other ligands, cannot be ruled out without specific experimental investigation.

Role of G-Protein Receptor Kinases (GRKs) and Arrestins

The termination of signaling from formyl peptide receptors, following activation by an agonist such as this compound, is a critical process to maintain cellular homeostasis and is primarily mediated by G-protein receptor kinases (GRKs) and arrestins. This process, known as homologous desensitization, ensures that the cellular response to the chemoattractant is transient and tightly controlled.

Upon agonist binding, the formyl peptide receptor undergoes a conformational change, which facilitates the activation of heterotrimeric G-proteins. This same activated receptor conformation exposes phosphorylation sites, making it a substrate for GRKs. GRKs are a family of serine/threonine kinases that specifically phosphorylate activated GPCRs. This phosphorylation event dramatically increases the receptor's affinity for arrestin proteins.

Arrestins are a class of proteins that, upon binding to the phosphorylated GPCR, sterically hinder the coupling of the receptor to G-proteins, effectively terminating the G-protein-mediated signaling cascade. This uncoupling is a key step in the desensitization process. Beyond just uncoupling, arrestins also act as scaffolding proteins, initiating a second wave of signaling that is G-protein-independent and recruiting components of the endocytic machinery.

| Component | Function in FPR Signaling Regulation |

| G-Protein Receptor Kinases (GRKs) | Phosphorylate the activated formyl peptide receptor. |

| Arrestins | Bind to the phosphorylated receptor, leading to G-protein uncoupling and initiating internalization. |

Receptor Internalization and Recycling Pathways

Following arrestin binding, the ligand-receptor complex is targeted for internalization, a process that removes the receptor from the cell surface, further contributing to desensitization. For formyl peptide receptors, this internalization primarily occurs through clathrin-coated pits. Arrestins recruit the clathrin adaptor protein AP-2, which in turn nucleates the formation of a clathrin lattice around the receptor. The GTPase dynamin is then recruited to the neck of the budding vesicle and facilitates its scission from the plasma membrane.

Once internalized, the receptor-ligand complex is trafficked to early endosomes. The acidic environment of the early endosome often promotes the dissociation of the ligand from the receptor. From this point, the fate of the receptor can diverge. In the case of FPR1, a significant portion of the receptors are recycled back to the cell surface, a process that allows for the resensitization of the cell to subsequent chemotactic signals. This recycling pathway is crucial for maintaining a sustained directional response during chemotaxis.

Alternatively, some receptors may be targeted for degradation. This typically involves trafficking from early endosomes to late endosomes and then to lysosomes, where the receptor is degraded. The balance between receptor recycling and degradation is a key determinant of the long-term responsiveness of the cell to formyl peptides. Studies on fMLF have shown that the rate of receptor re-expression on the cell surface is comparable to the rate of ligand hydrolysis within the cell, suggesting that ligand breakdown is a rate-limiting step for receptor recycling. nih.gov

| Pathway | Description |

| Internalization | The agonist-bound and phosphorylated receptor is removed from the cell surface, primarily via clathrin-mediated endocytosis. |

| Recycling | From the early endosome, the receptor is trafficked back to the plasma membrane, allowing for resensitization of the cell. |

| Degradation | The receptor is trafficked to lysosomes for degradation, leading to a long-term downregulation of receptor numbers. |

Intracellular Signal Transduction Initiated by N Formyl Met Leu Phe Benzylamide

G-Protein Coupling and Activation

The initial and critical step in the signal transduction pathway of N-Formyl-Met-Leu-Phe benzylamide is its interaction with and activation of heterotrimeric G-proteins. This interaction is characterized by a high degree of specificity and is fundamental to the propagation of the signal across the cell membrane.

This compound, through its interaction with formyl peptide receptors (FPRs), primarily couples to the Gi/o family of G-proteins. nih.gov This specificity is a key determinant of the downstream signaling events. The Gi/o proteins are characterized by their α-subunits, which inhibit adenylyl cyclase, and their βγ-subunits, which can activate a variety of effector molecules.

A hallmark of signaling through Gi/o proteins is its sensitivity to pertussis toxin (PTX). PTX is a bacterial toxin that catalyzes the ADP-ribosylation of the α-subunit of Gi/o proteins, preventing them from interacting with their cognate GPCRs. nih.govnih.gov Consequently, treatment of cells with PTX effectively uncouples the FPRs from the G-protein, thereby abolishing the intracellular signaling cascade initiated by this compound. This sensitivity to PTX is a widely used experimental tool to confirm the involvement of Gi/o proteins in the signaling pathway of this and related compounds.

Upon binding of this compound to its receptor, a conformational change is induced in the receptor, which in turn catalyzes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated Gα subunit. This GDP-GTP exchange triggers the dissociation of the heterotrimeric G-protein into two active components: the GTP-bound Gα subunit and the Gβγ dimer. nih.gov

Both the Gα-GTP and the Gβγ subunits are now free to interact with and modulate the activity of their respective downstream effector enzymes and ion channels. This bifurcation of the signal allows for the activation of multiple signaling pathways simultaneously, leading to a complex and integrated cellular response.

Activation of Downstream Signaling Cascades

The activated Gα and Gβγ subunits initiate a variety of downstream signaling cascades that are crucial for the cellular effects of this compound. These cascades involve the generation of second messengers and the activation of key protein kinases.

One of the primary downstream effectors activated by the G-protein subunits (predominantly Gβγ, but also Gαq in some contexts) is Phospholipase C (PLC). nih.gov Activated PLC is an enzyme that hydrolyzes the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two important second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov

IP3 is a small, water-soluble molecule that diffuses into the cytoplasm and binds to specific receptors on the endoplasmic reticulum, leading to the release of stored calcium ions. DAG, on the other hand, is a lipid molecule that remains in the plasma membrane and serves as a docking site and activator for protein kinase C (PKC). nih.gov

The IP3-mediated release of calcium from intracellular stores leads to a rapid and transient increase in the cytosolic calcium concentration. nih.govnih.govnih.gov This calcium signal is a pivotal event in the cellular response to this compound. The elevated intracellular calcium can directly modulate the activity of various enzymes and proteins.

Furthermore, the calcium signal is often decoded and propagated by calcium-binding proteins, most notably calmodulin. Upon binding calcium, calmodulin undergoes a conformational change that enables it to activate a range of downstream targets, including the Ca2+/calmodulin-dependent protein kinase II (CaMKII). medchemexpress.com Activated CaMKII, in turn, phosphorylates a variety of substrate proteins, thereby regulating diverse cellular processes such as gene expression, metabolism, and cytoskeletal rearrangement.

| Signaling Component | Function |

| This compound | Initiates the signaling cascade by binding to FPRs. |

| Gi/o Proteins | Transduce the signal from the receptor to downstream effectors. |

| Phospholipase C (PLC) | Generates the second messengers IP3 and DAG. nih.gov |

| Inositol Trisphosphate (IP3) | Mobilizes calcium from intracellular stores. |

| Diacylglycerol (DAG) | Activates Protein Kinase C (PKC). nih.gov |

| Calcium Ions (Ca2+) | Act as a crucial second messenger. nih.govnih.govnih.gov |

| CaMKII | A key protein kinase activated by calcium/calmodulin. medchemexpress.com |

In addition to the PLC pathway, this compound also activates the Phosphoinositide 3-Kinase (PI3K) pathway. nih.govnih.gov The activation of PI3K can be mediated by both the Gα and Gβγ subunits. PI3K is a family of enzymes that phosphorylate the 3'-hydroxyl group of the inositol ring of phosphoinositides.

The primary product of PI3K activation in this context is phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger by recruiting a specific set of signaling proteins containing pleckstrin homology (PH) domains to the plasma membrane. A key downstream effector of PIP3 is the serine/threonine kinase Akt, also known as protein kinase B (PKB). The recruitment of Akt to the membrane leads to its activation, which in turn regulates a multitude of cellular functions, including cell survival, proliferation, and motility.

| Pathway | Key Molecules | Primary Outcome |

| G-Protein Coupling | Gi/o, Gα, Gβγ | Dissociation and activation of G-protein subunits. nih.gov |

| Phospholipase C | PLC, IP3, DAG | Calcium mobilization and PKC activation. nih.gov |

| Calcium Signaling | Ca2+, Calmodulin, CaMKII | Activation of calcium-dependent enzymes. medchemexpress.comnih.govnih.govnih.gov |

| PI3K Pathway | PI3K, PIP3, Akt | Regulation of cell survival and motility. nih.govnih.gov |

Mitogen-Activated Protein Kinase (MAPK) Cascades: ERK, JNK, and p38 Phosphorylation

The binding of N-formylated peptides to their receptors on myeloid cells leads to the rapid activation of several members of the Mitogen-Activated Protein Kinase (MAPK) family. These include extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. These kinases play a pivotal role in transducing extracellular signals into cellular responses.

Studies on the closely related compound fMLP have demonstrated that upon receptor binding, a cascade of phosphorylation events is initiated. The activation of p38 MAPK in human neutrophils in response to fMLP has been shown to be rapid and dependent on factors such as phosphatidylinositol 3-kinase (PI3K), protein kinase C (PKC), and calcium mobilization. nih.govresearchgate.net Specifically, pretreatment of neutrophils with inhibitors of PI3K (wortmannin) or PKC (bis-indolylmaleimide) resulted in a partial inhibition of fMLP-induced p38 phosphorylation. nih.govresearchgate.net Similarly, preventing the fMLP-induced rise in intracellular calcium also partially inhibited p38 phosphorylation. nih.govresearchgate.net

The activation of ERK by fMLP in human neutrophils follows a pathway that is also dependent on PI3K and PKC, but distinct in some aspects from p38 activation. nih.gov In contrast, the activation of JNK appears to be largely independent of these particular signaling intermediates.

The differential activation of these MAPK pathways allows for a nuanced regulation of cellular functions. For instance, the activation of p38 MAPK is considered a key step in the respiratory burst, a critical antimicrobial function of neutrophils.

Key Findings on fMLP-Induced MAPK Activation in Neutrophils

| Kinase | Upstream Activators/Dependencies | Downstream Effects |

| p38 MAPK | PI3K, PKC, Calcium | Activation of MAPK-activated protein kinase-2 (MAPKAPK-2), Respiratory Burst |

| ERK | PI3K, PKC | Regulation of cell growth and differentiation |

| JNK | Largely independent of PI3K/PKC | Stress response, apoptosis |

This table summarizes findings from studies on the related compound fMLP, as specific data for the benzylamide derivative is limited.

Rho GTPase Activation and Cytoskeletal Remodeling

A hallmark of neutrophil activation by chemoattractants like this compound is the dramatic reorganization of the actin cytoskeleton. This process is essential for cell motility, enabling neutrophils to migrate towards sites of inflammation and infection. The small GTPases of the Rho family, including RhoA, Rac, and Cdc42, are central regulators of these cytoskeletal changes.

Upon stimulation with N-formylated peptides, a signaling cascade is initiated that leads to the activation of Rho GTPases. These proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. In their active form, they interact with a variety of downstream effector proteins to control actin polymerization, filament organization, and the formation of cellular protrusions like lamellipodia and filopodia.

For instance, the activation of Rac is closely linked to the formation of lamellipodia and membrane ruffling, which are characteristic features of migrating cells. The activation of these GTPases is a rapid and transient process, tightly regulated to ensure directed cell movement. While the precise dynamics of Rho GTPase activation specifically by this compound are not extensively detailed in the literature, the well-established role of fMLP in inducing actin polymerization strongly suggests a conserved mechanism involving the Rho family of GTPases.

Nuclear Factor-kappa B (NF-κB) Activation and Transcriptional Regulation

Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that plays a critical role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In resting cells, NF-κB is typically held inactive in the cytoplasm through its association with inhibitory proteins known as IκBs.

Stimulation of neutrophils with proinflammatory agonists, including fMLP, can lead to the activation of the NF-κB pathway. nih.govnih.gov This process involves the phosphorylation and subsequent degradation of IκB proteins. The degradation of IκB unmasks a nuclear localization signal on the NF-κB subunits (commonly p50 and p65/RelA), allowing them to translocate to the nucleus. nih.govnih.gov Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, thereby initiating their transcription.

The activation of NF-κB by fMLP has been shown to be cell-type specific and dependent on the developmental stage of myeloid cells. nih.gov For example, while fMLP can induce NF-κB activation in peripheral blood mononuclear cells, this response is not observed in undifferentiated HL-60 cells (a human promyelocytic leukemia cell line) until they are induced to differentiate into a more mature myeloid phenotype. nih.gov This suggests that the signaling components linking the formyl peptide receptor to the NF-κB pathway are developmentally regulated.

The transcriptional targets of NF-κB in neutrophils include a variety of proinflammatory mediators, such as cytokines and chemokines. The production and release of these molecules by neutrophils serve to amplify the inflammatory response and recruit other immune cells to the site of infection or injury.

Summary of NF-κB Activation by fMLP

| Cellular Event | Key Molecules Involved | Outcome |

| IκB Degradation | IκB kinase (IKK) complex | Release of NF-κB from cytoplasmic retention |

| NF-κB Nuclear Translocation | p50, p65 (RelA) | NF-κB moves from cytoplasm to nucleus |

| DNA Binding and Transcription | NF-κB response elements in gene promoters | Upregulation of proinflammatory gene expression |

This table outlines the general mechanism of NF-κB activation by the related compound fMLP.

Cellular and Functional Responses Elicited by N Formyl Met Leu Phe Benzylamide

Chemotaxis and Directed Cell Migration

Chemotaxis, the directed movement of cells along a chemical gradient, is a hallmark response of neutrophils to fMLP. wikipedia.org This process allows neutrophils to navigate from the bloodstream to sites of infection or injury.

Chemotactic Gradient Sensing and Response KineticsNeutrophils are remarkably sensitive to shallow gradients of fMLP, capable of detecting concentration differences as small as 1% across their length. They can respond to fMLP over a broad concentration range. Chemotaxis is typically initiated at very low concentrations, reaching a peak at optimal concentrations, and then declining at higher, supra-optimal concentrations which may induce chemokinesis (random migration) or cellular deactivation.nih.govThe binding of fMLP to its receptors is a rapid event, leading to the activation of intracellular signaling cascades within seconds, which in turn drives the migratory response.

| Neutrophil Response to fMLP | Effective Concentration Range (fMLP) | Key Cellular Events |

| Chemotaxis | 10⁻¹¹ M to 10⁻⁸ M | Actin polymerization, cell polarization, directed migration. |

| Peak Chemotaxis | ~ 7 x 10⁻¹¹ M nih.gov | Optimal directional sensing and speed. |

| Decline in Chemotaxis | > 10⁻⁸ M | Receptor saturation, desensitization, potential for chemokinesis. |

Reactive Oxygen Species (ROS) Generation (Oxidative Burst)

The oxidative or respiratory burst is a critical antimicrobial function of neutrophils, characterized by the rapid production and release of reactive oxygen species (ROS). fMLP is a potent inducer of this response, which is essential for killing invading pathogens. wikipedia.org

Myeloperoxidase (MPO) ActivityFollowing the generation of hydrogen peroxide (H₂O₂), the azurophilic granule enzyme myeloperoxidase (MPO) utilizes H₂O₂ and chloride ions to produce hypochlorous acid (HOCl), a highly potent microbicidal agent. fMLP stimulation not only triggers the production of the H₂O₂ substrate but also promotes the release of MPO from granules, allowing for the efficient generation of this powerful oxidant.

| Oxidative Burst Component | Triggering Stimulus | Key Function |

| NADPH Oxidase | N-Formyl-Met-Leu-Phe | Generates superoxide (B77818) anion (O₂⁻) from oxygen. |

| Myeloperoxidase (MPO) | Released from granules upon activation | Converts H₂O₂ and Cl⁻ to hypochlorous acid (HOCl). |

Degranulation and Release of Granule Contents

Degranulation is the process by which neutrophils release the contents of their various intracellular granules, each containing a unique arsenal (B13267) of antimicrobial proteins, proteases, and other effector molecules. fMLP stimulation is a key trigger for this exocytotic process. wikipedia.org

Neutrophil granules are broadly classified into primary (azurophilic), secondary (specific), and tertiary (gelatinase) granules, as well as secretory vesicles. Each type contains distinct proteins. For instance, primary granules contain MPO and serine proteases like elastase, while secondary granules contain components of the NADPH oxidase and lysozyme. The release of these granule contents into the extracellular space or into phagosomes is a regulated process, with different granule types exhibiting different sensitivities to stimuli. Generally, a stronger or more prolonged stimulus is required for the release of primary granules compared to secondary or tertiary granules. fMLP can induce the release of contents from all granule types, contributing to both pathogen killing and potential host tissue damage during inflammation. wikipedia.orgnih.gov

| Granule Type | Key Contents Released by fMLP | Primary Function |

| Primary (Azurophilic) | Myeloperoxidase (MPO), Elastase, Cathepsin G | Pathogen degradation, tissue remodeling. |

| Secondary (Specific) | Lysozyme, Lactoferrin, NADPH Oxidase components | Bacterial wall degradation, iron sequestration, ROS production support. |

| Tertiary (Gelatinase) | Gelatinase (MMP-9) | Extracellular matrix degradation, facilitating migration. |

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data for the chemical compound N-Formyl-Met-Leu-Phe benzylamide . The vast majority of studies focus on its parent compound, N-Formyl-Met-Leu-Phe (fMLP).

The instructions for this article require a strict focus solely on the benzylamide derivative, and to not introduce any information that falls outside this explicit scope. Due to the absence of research findings specifically investigating the cellular and functional responses to this compound in the requested areas, it is not possible to generate the article as outlined.

The provided outline requests detailed information on:

Methodological Approaches and Research Models Utilizing N Formyl Met Leu Phe Benzylamide

In Vivo (Non-Human) Models of Inflammation and Immune Cell Recruitment

N-Formyl-Met-Leu-Phe is extensively used to induce and study inflammatory responses in non-human, in vivo models. These models are critical for understanding the complex cellular and molecular events that orchestrate immune cell recruitment to sites of inflammation.

The murine air pouch and peritonitis models are standard methods for investigating acute inflammation and leukocyte migration. In the air pouch model, a subcutaneous cavity is created by injecting sterile air, forming a contained environment to study local inflammatory responses. researchgate.net Injection of fMLP into this pouch induces a robust inflammatory reaction characterized by significant leukocyte infiltration. glpbio.com This model allows for the straightforward collection and quantification of recruited immune cells and inflammatory mediators from the pouch exudate. glpbio.comresearchgate.net For example, studies have shown that injecting 1 µM fMLP into a murine air pouch leads to a marked increase in leukocyte infiltration compared to vehicle-treated controls. glpbio.com

Similarly, the peritonitis model, induced by intraperitoneal (i.p.) injection of an inflammatory agent, is used to study the recruitment of leukocytes, primarily neutrophils, into the peritoneal cavity. mdpi.com While often induced by agents like carrageenan, fMLP can also be used to provoke an inflammatory response in this model, leveraging its potent chemotactic properties to attract neutrophils and other immune cells to the peritoneum. mdpi.com

| Model | Organism | Key Findings | Reference |

|---|---|---|---|

| Air Pouch Model | Mouse | Injection of 1 µM N-Formyl-Met-Leu-Phe significantly increased leukocyte infiltration into the air pouch compared to vehicle controls. | glpbio.com |

| Peritonitis Model | Mouse | Fpr1 and Fpr2 agonists are used to study leukocyte migration and cytokine release in carrageenan-induced peritonitis, highlighting the role of these receptors in acute inflammation. | mdpi.com |

N-Formyl-Met-Leu-Phe is also instrumental in creating models of inflammation in specific organs, providing insights into organ-specific disease processes.

Lung Inflammation: In respiratory research, fMLP is used to induce acute lung injury. nih.gov Intranasal or intratracheal administration of fMLP in rodents, often following pre-treatment with lipopolysaccharide (LPS) to prime the inflammatory environment, leads to significant neutrophil infiltration into the lung tissue and bronchoalveolar lavage (BAL) fluid. nih.gov This response is accompanied by the release of neutrophil-derived enzymes like myeloperoxidase and elastase. nih.gov Studies comparing different rodent species have shown that hamsters exhibit a more pronounced lung inflammation and hemorrhage in response to LPS and fMLP than mice. nih.gov

Skin Inflammation: In dermatology and vascular biology research, intradermal injection of fMLP is used to study vascular permeability and edema formation. nih.gov In rabbit skin, fMLP alone induces a modest increase in plasma leakage; however, it acts synergistically with prostaglandin (B15479496) E2 to cause significant edema. nih.gov This response is neutrophil-dependent, as demonstrated by the fact that inducing neutropenia in the animals inhibits the fMLP-induced edema. nih.gov The potency of fMLP in increasing vascular permeability in the skin correlates well with its effectiveness as a neutrophil stimulant in vitro. nih.gov

Intestinal Inflammation: In gastroenterology, fMLP has been used to induce intestinal inflammation. researchgate.netnih.gov Luminal perfusion of fMLP in the rat jejunum, an area with high PepT1 transporter expression which can transport fMLP, results in a marked inflammatory response characterized by mucosal damage and increased tissue-associated myeloperoxidase (MPO) activity, indicating neutrophil accumulation. researchgate.net This model is valuable for studying the mechanisms of bacteria-induced intestinal inflammation and injury. researchgate.netnih.gov

| Model | Organism | Key Findings | Reference |

|---|---|---|---|

| Lung Inflammation | Mouse, Hamster | Sequential administration of LPS and fMLP induces neutrophil infiltration and activation in the lungs. Hamsters show a more severe hemorrhagic lung injury compared to mice. | nih.gov |

| Skin Inflammation | Rabbit | Intradermal fMLP, especially with PGE2, induces neutrophil-dependent edema and increased vascular permeability. | nih.gov |

| Intestinal Inflammation | Rat | Luminal perfusion with fMLP induces jejunal wall damage and increases myeloperoxidase (MPO) activity, indicating an inflammatory response. | researchgate.net |

N-Formyl-Met-Leu-Phe as a Pharmacological Probe for FPR Research

The specific interaction between fMLP and its receptors makes it an essential pharmacological probe for investigating the function and regulation of the Formyl Peptide Receptor family. wikipedia.orgmedchemexpress.com

N-Formyl-Met-Leu-Phe is the prototypical agonist for FPR1 and is widely used in in vitro functional assays to study receptor activation and downstream signaling. rndsystems.comnih.gov Upon binding to FPR1, fMLP initiates a conformational change in the receptor, leading to the activation of associated G-proteins. genscript.commedchemexpress.com This triggers a variety of measurable cellular responses that serve as readouts for receptor function.

Key functional assays where fMLP is used as an agonist include:

Calcium Mobilization: Activation of FPR1 by fMLP leads to a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i), a common assay to screen for and characterize FPR agonists and antagonists. nih.govabcam.com

Superoxide (B77818) Production: fMLP stimulates the assembly and activation of the NADPH oxidase complex in neutrophils, leading to the production of superoxide anions, a key component of the respiratory burst. nih.govnih.gov

Chemotaxis Assays: The ability of fMLP to induce directed cell migration is quantified in chemotaxis assays, where the movement of cells like neutrophils towards an fMLP gradient is measured. nih.govsigmaaldrich.com

MAPK Activation: The signaling pathways downstream of FPR activation, including the phosphorylation and activation of mitogen-activated protein kinases (MAPKs) like ERK1/2, are studied using fMLP as the stimulus. nih.gov

Competitive binding assays are fundamental for identifying and characterizing new ligands for a specific receptor. In the context of FPR research, radiolabeled or fluorescently-labeled fMLP is commonly used as the primary ligand. These studies involve measuring the ability of an unlabeled test compound to displace the labeled fMLP from its binding site on the receptor. The results allow for the determination of the test compound's binding affinity (often expressed as Ki or IC50) for the receptor. This approach has been crucial in identifying novel agonists and antagonists for FPR1 and in understanding the structure-activity relationships of different formyl peptides and their analogues. rndsystems.com

Future Directions and Emerging Research Avenues for N Formyl Met Leu Phe Benzylamide

Investigation of Ligand-Biased Signaling of N-Formyl-Met-Leu-Phe Benzylamide at FPRs

A primary avenue for future research is the exploration of ligand-biased signaling by this compound at formyl peptide receptors (FPRs). Ligand-biased signaling, or functional selectivity, occurs when a ligand preferentially activates a subset of a receptor's downstream signaling pathways. nih.gov While the parent compound, fMLP, activates a broad range of signals, including G-protein-mediated pathways leading to chemotaxis and β-arrestin-mediated pathways, it is plausible that the benzylamide modification could alter this balance. nih.govbiorxiv.org

Future studies should systematically compare the signaling signature of this compound with that of fMLP across the different FPR isoforms (FPR1, FPR2, and FPR3). Research has already demonstrated that other fMLP analogues can discriminate between biological responses, such as triggering chemotaxis without activating superoxide (B77818) production. biorxiv.org Key research questions would include whether the benzylamide derivative shows a bias towards or away from:

G-protein-dependent pathways, such as calcium mobilization and MAP kinase activation.

β-arrestin recruitment and subsequent receptor internalization.

Activation of specific phospholipases (PLC and PLA₂) and their downstream effects. nih.gov

Uncovering a biased signaling profile for this compound could pave the way for developing more specific therapeutic agents that, for example, promote inflammation resolution without triggering pro-inflammatory side effects.

High-Throughput Screening and Identification of Novel FPR Modulators using this compound as a Reference

High-throughput screening (HTS) is a powerful tool for discovering novel drugs. nih.gov In the context of FPRs, HTS campaigns are crucial for identifying new agonists and antagonists. While fMLP is the conventional reference agonist, this compound could serve as a valuable alternative or supplementary reference compound.

Future HTS efforts could be designed to identify compounds that either mimic or antagonize the specific effects of the benzylamide derivative. For instance, if this compound is found to have a unique biased signaling profile, it could be used as the reference ligand in cell-based assays designed to find other compounds with similar selective properties. This approach would be particularly useful for identifying novel allosteric modulators that fine-tune the receptor's response to endogenous ligands.

Integration of Multi-Omics Data (e.g., Proteomics, Metabolomics) to Elucidate Comprehensive Cellular Responses

To gain a holistic understanding of the cellular impact of this compound, future research should integrate various "omics" technologies. While the immediate signaling events following FPR activation by fMLP are relatively well-understood, the broader downstream consequences are less clear. nih.gov A multi-omics approach would provide a comprehensive map of the cellular perturbations induced by the benzylamide derivative.

Proteomics: Quantitative proteomics could identify changes in protein expression and phosphorylation patterns in immune cells, such as neutrophils and macrophages, following stimulation with this compound. This would offer insights into the long-term cellular reprogramming induced by the compound.

Metabolomics: Analyzing the metabolic profile of cells treated with this compound could reveal shifts in key metabolic pathways, such as glycolysis and oxidative phosphorylation, which are critical for immune cell function.

Transcriptomics: RNA sequencing would allow for a global analysis of gene expression changes, highlighting the genetic programs activated or repressed by this specific ligand.

By integrating these datasets, researchers can construct a detailed model of the cellular response to this compound, potentially identifying novel biomarkers of its activity and uncovering unexpected biological functions.

Advanced Microscopy and Imaging Techniques for Real-Time Observation of this compound-Induced Events

Visualizing the dynamic cellular processes triggered by this compound in real-time is crucial for a complete mechanistic understanding. Advanced microscopy techniques can provide unprecedented spatial and temporal resolution of these events.

Future studies should employ techniques such as:

Total Internal Reflection Fluorescence Microscopy (TIRFm): To visualize receptor clustering, endocytosis, and the recruitment of signaling molecules at the plasma membrane.

Förster Resonance Energy Transfer (FRET)-based biosensors: To monitor the activation of specific signaling molecules, such as G-proteins and kinases, in living cells with high temporal resolution.

Intravital Microscopy: To observe the effects of this compound on immune cell migration and interaction with other cells within a living organism.

These imaging approaches will be instrumental in dissecting the precise sequence of events, from receptor binding to the execution of complex cellular functions like chemotaxis and phagocytosis.

Role of this compound in Understanding Host-Pathogen Interactions and Sterile Inflammation Pathways

FPRs are critical pattern recognition receptors that detect both pathogen-associated molecular patterns (PAMPs), such as bacterial fMLP, and damage-associated molecular patterns (DAMPs), like formylated peptides released from mitochondria. wikipedia.org This positions them as key players in both infectious and sterile inflammatory conditions. The parent compound fMLP is known to be involved in the innate immune response to bacterial invasion. wikipedia.org

Future research should investigate the potential of this compound to modulate these processes. Key areas of inquiry include:

Host-Pathogen Interactions: Does this compound effectively mimic bacterial peptides in triggering antimicrobial responses in neutrophils and macrophages, such as the production of reactive oxygen species and the release of granular enzymes? sigmaaldrich.com Could it be used to enhance the clearance of specific pathogens?

Sterile Inflammation: How does this compound influence the inflammatory response in sterile injury models, where inflammation is driven by DAMPs? Studies have shown that the free carboxyl group of fMLP is not essential for its biological function, suggesting the benzylamide derivative could be highly active in these settings. nih.gov Its potential to either promote tissue repair or exacerbate tissue damage warrants thorough investigation.

Q & A

Q. What are the optimal protocols for preparing stable aqueous solutions of N-Formyl-Met-Leu-Phe (fMLF) for biological assays?

N-Formyl-Met-Leu-Phe is supplied as a crystalline solid. For biological experiments, prepare a stock solution by dissolving the peptide in organic solvents like DMSO (30 mg/mL) or ethanol (0.5 mg/mL). Purge solvents with inert gas to minimize oxidation. Further dilute into aqueous buffers (e.g., PBS pH 7.2, solubility ~0.1 mg/mL) immediately before use to avoid organic solvent toxicity. Avoid storing aqueous solutions for >24 hours due to instability . For organic solvent-free preparation, directly dissolve the peptide in PBS, though solubility is limited. Validate residual solvent concentrations via HPLC if necessary .

Q. How does fMLF activate formyl peptide receptors (FPRs), and what downstream signaling pathways are triggered?

fMLF binds FPR1 with high affinity (Ki = 0.8 pM), inducing Gαi protein-coupled signaling. This activates phospholipase C (PLC), generating IP3 and diacylglycerol (DAG), which mobilize intracellular Ca²⁺ and activate protein kinase C (PKC). Downstream effects include chemotaxis, NADPH oxidase-mediated reactive oxygen species (ROS) production, and p38 MAPK phosphorylation . In HL-60 cells, 1 µM fMLF triggers Ca²⁺ transients detectable via Fluo-3 AM fluorescence . Validate receptor specificity using FPR1 antagonists (e.g., cyclosporin H) or siRNA knockdown .

Q. What are standard in vitro assays to evaluate fMLF-induced neutrophil chemotaxis?

Use Zigmond chambers to establish fMLF concentration gradients (e.g., 10 nM–1 µM). Isolate human neutrophils via density centrifugation (Ficoll-Paque) and track migration using time-lapse microscopy or transwell assays. Measure chemotactic index (directional movement) and velocity. Include controls for baseline motility (e.g., buffer-only) and validate with FPR1 inhibitors . For quantitative analysis, pair with flow cytometry to assess CD11b/CD18 integrin upregulation, a marker of neutrophil activation .

Advanced Research Questions

Q. How can isotopic labeling (¹³C/¹⁵N) of fMLF enhance structural studies via solid-state NMR?

Isotopic labeling enables precise measurement of dipolar couplings and chemical shifts in peptide-receptor interactions. Synthesize ¹³C/¹⁵N-labeled fMLF using Fmoc solid-phase peptide synthesis (SPPS) on Wang resin. Optimize formylation with formic acid/acetic anhydride (1:1 v/v, 2 hr, RT). Validate labeling efficiency via ESI-MS and ¹³C NMR. For magic-angle spinning (MAS) NMR, use ~20 kHz spinning frequency and cross-polarization (CP) to enhance sensitivity. Compare dipolar coupling parameters (e.g., 1H-15N) to unlabeled peptide for dynamic structural insights .

Q. How to resolve contradictory EC₅₀ values for fMLF in smooth muscle contraction assays?

Reported EC₅₀ values vary across tissues: guinea pig jejunum (11 nM), proximal colon (3.5 nM), and distal colon (2.2 nM) . These discrepancies may arise from tissue-specific FPR expression, receptor density, or coupling to secondary messengers. Standardize protocols by:

Q. What experimental strategies differentiate FPR1 vs. FPRL1 signaling in fMLF-mediated cell migration?

FPRL1 (low-affinity fMLF receptor) mediates migration in vascular smooth muscle cells, while FPR1 dominates in neutrophils. To dissect roles:

Q. How does fMLF influence osteoblast-adiopocyte lineage commitment in bone marrow stromal cells?

fMLF promotes osteogenesis by activating FPR1-p38 MAPK signaling. Treat stromal cells (e.g., ST2 cells) with 10–100 nM fMLF for 7–14 days. Assess osteoblast markers (alkaline phosphatase, Runx2) via qPCR and adipocyte markers (PPARγ, FABP4) via Oil Red O staining. Use p38 inhibitors (SB203580) to confirm pathway specificity. Note that prolonged exposure (>72 hr) may induce apoptosis via Fas ligand upregulation .

Methodological Considerations

Q. How to optimize fMLF dosing in vivo for inflammation models without inducing tolerance?

In murine peritonitis models, administer 1–10 µg fMLF intraperitoneally. Pre-treat with cytochalasin B (5 µg/mouse) to enhance neutrophil recruitment. Monitor tolerance by repeating stimulation after 24 hr; reduced cell infiltration indicates receptor desensitization. For chronic models, alternate fMLF with other chemoattractants (e.g., C5a) to bypass tachyphylaxis .

Q. What controls are critical when studying fMLF-induced neurotransmitter release in enteric neurons?

Use tetrodotoxin (TTX, 1 µM) to block voltage-gated Na⁺ channels and distinguish direct fMLF effects from action potential-driven release. Include thiorphan (10 µM) to inhibit neuropeptide degradation. Validate via ELISA for substance P or CGRP. Compare responses in FPR1-knockout vs. wild-type mice to confirm receptor dependency .

Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory effects of fMLF despite its pro-inflammatory role?

Paradoxical anti-inflammatory outcomes (e.g., reduced TNF-α) may arise from dose-dependent effects. High fMLF concentrations (>1 µM) activate inhibitory pathways (e.g., cAMP-PKA) via FPR1 internalization. Test 0.1–10 µM fMLF in LPS-primed macrophages and measure TNF-α via ELISA. Use FPR1-deficient cells to isolate off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.